CK-636

Catalog No.
S523912
CAS No.
442632-72-6
M.F
C16H16N2OS
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CK-636

CAS Number

442632-72-6

Product Name

CK-636

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C16H16N2OS/c1-11-12(13-5-2-3-6-14(13)18-11)8-9-17-16(19)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19)

InChI Key

ACAKNPKRLPMONU-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CS3

Solubility

Soluble in DMSO, not in water

Synonyms

CK636; CK 636; CK-636; CK0944636; CK-0944636; CK 0944636.

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CS3

Description

The exact mass of the compound N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is 284.09833 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Anti-inflammatory Drugs

Application in Antiviral Drugs

Application in Antiproliferative Activities

CK-636, also known as CK-0944636, is a small molecule compound that functions as an inhibitor of the Arp2/3 complex. This complex plays a critical role in actin polymerization, which is essential for various cellular processes, including cell motility and shape changes. The chemical structure of CK-636 allows it to bind to the Arp2/3 complex, thereby inhibiting its activity and subsequently reducing actin filament formation in cells. Its chemical formula is C₁₈H₁₉N₃O₂S, with a CAS number of 442632-72-6 .

That typically include the formation of key intermediates followed by final coupling reactions. While specific detailed synthetic routes are often proprietary or not fully disclosed in literature, general approaches include:

  • Formation of Indole Derivatives: Starting materials are reacted to form indole structures that are crucial for the activity of CK-636.
  • Coupling Reactions: Key intermediates undergo coupling reactions to form the final compound.
  • Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .

CK-636 exhibits significant biological activity as an inhibitor of actin polymerization. It has been demonstrated to reduce the formation of branched actin filaments in various experimental setups, including live cell assays. The compound has IC50 values of 4 µM for human Arp2/3 complexes and 32 µM for bovine complexes, indicating its potency in inhibiting actin assembly across different species . Moreover, CK-636 has been shown to affect cellular processes such as motility and shape change by modulating the cytoskeletal architecture.

CK-636 is primarily used in research settings to study the dynamics of actin polymerization and its implications in various biological processes. Its role as an Arp2/3 complex inhibitor makes it valuable for:

  • Investigating cellular motility and morphology.
  • Understanding diseases associated with cytoskeletal dysfunction.
  • Screening for potential therapeutic applications targeting cancer metastasis and other conditions involving aberrant cell movement .

Interaction studies have shown that CK-636 selectively binds to the Arp2/3 complex, inhibiting its function without affecting other pathways significantly. Research indicates that it can modulate cellular responses by altering actin dynamics, which is crucial for processes like endocytosis and cell division. For instance, fluorescence microscopy has revealed reduced branched filament formation in cells treated with CK-636 compared to controls .

Several compounds exhibit structural and functional similarities to CK-636, particularly in their roles as inhibitors of actin polymerization through interaction with the Arp2/3 complex. Notable compounds include:

CompoundStructure SimilarityIC50 (µM)Unique Features
CK-548Moderate100 (not effective)Insoluble at higher concentrations
CK-666High4More potent than CK-636 against human Arp2/3
CK-869Moderate10Effective in different cellular contexts

CK-666 stands out due to its higher potency compared to CK-636 against human Arp2/3 complexes, while CK-548 shows limited effectiveness under similar conditions . This highlights CK-636's unique balance between efficacy and specificity in targeting the Arp2/3 complex.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

284.09833431 g/mol

Monoisotopic Mass

284.09833431 g/mol

Heavy Atom Count

20

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

82XC8RSD8V

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide

Dates

Modify: 2023-08-15
1: Kwon KW, Park H, Doh J. Migration of T cells on surfaces containing complex nanotopography. PLoS One. 2013 Sep 12;8(9):e73960. doi: 10.1371/journal.pone.0073960. eCollection 2013. PubMed PMID: 24069255; PubMed Central PMCID: PMC3771970.
2: Zhou K, Muroyama A, Underwood J, Leylek R, Ray S, Soderling SH, Lechler T. Actin-related protein2/3 complex regulates tight junctions and terminal differentiation to promote epidermal barrier formation. Proc Natl Acad Sci U S A. 2013 Oct 1;110(40):E3820-9. doi: 10.1073/pnas.1308419110. Epub 2013 Sep 16. PubMed PMID: 24043783; PubMed Central PMCID: PMC3791730.
3: Nolen BJ, Tomasevic N, Russell A, Pierce DW, Jia Z, McCormick CD, Hartman J, Sakowicz R, Pollard TD. Characterization of two classes of small molecule inhibitors of Arp2/3 complex. Nature. 2009 Aug 20;460(7258):1031-4. doi: 10.1038/nature08231. Epub 2009 Aug 2. PubMed PMID: 19648907; PubMed Central PMCID: PMC2780427.

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